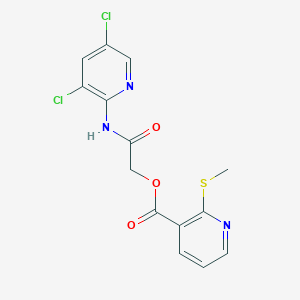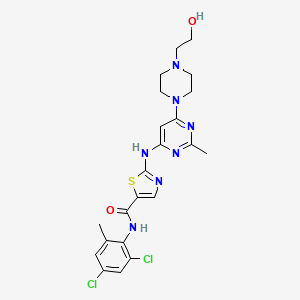
4-Chloro Dasatinib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro Dasatinib is a derivative of Dasatinib, a potent tyrosine kinase inhibitor used primarily in the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia. Dasatinib is known for its ability to inhibit multiple tyrosine kinases, including BCR-ABL, SRC family kinases, c-KIT, and ephrin receptors
Preparation Methods
The synthesis of 4-Chloro Dasatinib involves several steps, starting with the preparation of key intermediates. One common method involves the reaction of 2-bromothiazole-5-formic acid with 2-methyl-4-amino-6-chloropyrimidine to form an intermediate compound. This intermediate undergoes further substitution reactions with 4-(2-acetoxyethyl)piperazine, followed by acyl chlorination and amidation reactions with 2-chloro-6-methylaniline. Finally, the acetyl group is removed through hydrolysis to yield this compound .
Industrial production methods focus on optimizing reaction conditions to ensure high yield and purity. These methods often involve the use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents .
Chemical Reactions Analysis
4-Chloro Dasatinib undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-Chloro Dasatinib has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of tyrosine kinase inhibitors and their interactions with various substrates.
Mechanism of Action
4-Chloro Dasatinib exerts its effects by inhibiting multiple tyrosine kinases. It binds to the ATP-binding site of these kinases, preventing the phosphorylation of downstream signaling molecules. This inhibition disrupts cellular signaling pathways involved in cell growth, proliferation, and survival . The primary molecular targets include BCR-ABL, SRC family kinases, c-KIT, and ephrin receptors .
Comparison with Similar Compounds
4-Chloro Dasatinib is unique in its ability to inhibit a broad spectrum of tyrosine kinases at nanomolar concentrations. Similar compounds include:
Imatinib: The first tyrosine kinase inhibitor used clinically, primarily targeting BCR-ABL.
Nilotinib: A second-generation inhibitor with improved potency and selectivity for BCR-ABL.
Bosutinib: Another second-generation inhibitor targeting BCR-ABL and SRC family kinases
Compared to these compounds, this compound offers enhanced potency and a broader range of kinase inhibition, making it a valuable tool in both research and clinical settings .
Properties
Molecular Formula |
C22H25Cl2N7O2S |
|---|---|
Molecular Weight |
522.4 g/mol |
IUPAC Name |
N-(2,4-dichloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C22H25Cl2N7O2S/c1-13-9-15(23)10-16(24)20(13)29-21(33)17-12-25-22(34-17)28-18-11-19(27-14(2)26-18)31-5-3-30(4-6-31)7-8-32/h9-12,32H,3-8H2,1-2H3,(H,29,33)(H,25,26,27,28) |
InChI Key |
CORXIMSMLPZQNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


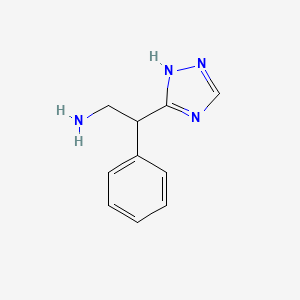
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-hydroxy-4,6-dimethylpyridine-3-carboxamide](/img/structure/B15282433.png)
![6-(3,5-Dimethoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282434.png)
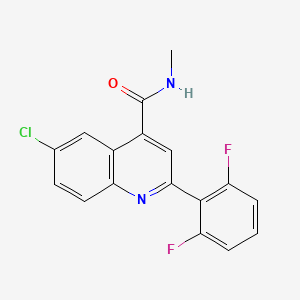
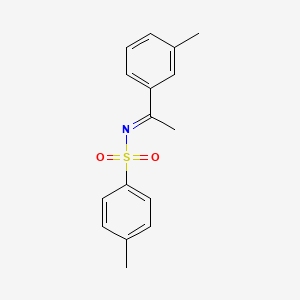
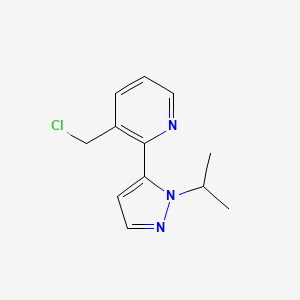
![3-methyl-N-{6-[(3-methylbutanoyl)amino][1,3]thiazolo[5,4-f][1,3]benzothiazol-2-yl}butanamide](/img/structure/B15282460.png)
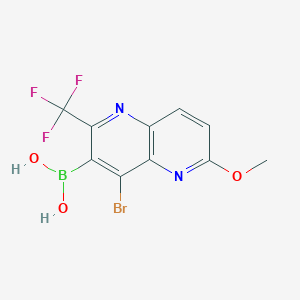
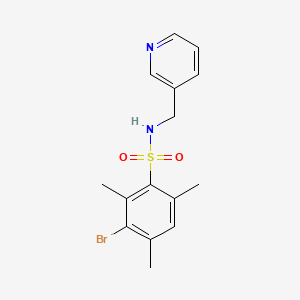
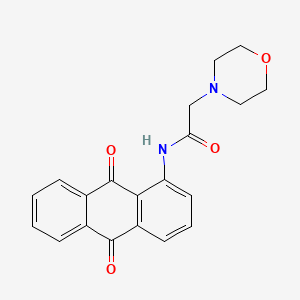
![3,7-Dimethylbenzo[d]isothiazole 1,1-dioxide](/img/structure/B15282477.png)
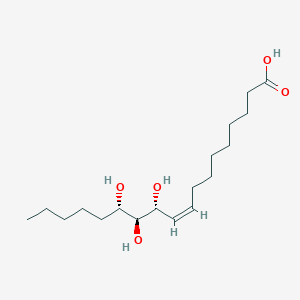
![N-{2,5-dimethoxy-4-[(4-methylphenyl)sulfanyl]phenyl}acetamide](/img/structure/B15282491.png)
